3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
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Overview
Description
3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutane ring fused to an imidazo[4,5-c]pyridine moiety, making it an interesting subject for chemical and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, starting from a substituted pyridine derivative, the cyclobutane ring can be introduced via a [2+2] cycloaddition reaction. This process often requires specific catalysts and precise temperature control to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods like recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or cyclobutane rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,4’-imidazo[4,5-c]pyridine]
- Spiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine]
- Spiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
Uniqueness
3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine], covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPNQUACRZRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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